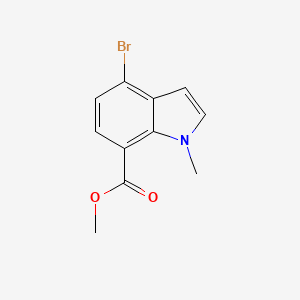
Dinonylphenyl bis(nonylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonylphenyl bis(nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of dinonylphenyl bis(nonylphenyl) phosphite involves the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways and conditions .
Chemical Reactions Analysis
Dinonylphenyl bis(nonylphenyl) phosphite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates.
Substitution: It can undergo substitution reactions where the nonylphenyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and nonylphenol.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dinonylphenyl bis(nonylphenyl) phosphite is utilized in various scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing.
Biology: It has applications in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as an antioxidant in the production of plastics and rubber.
Mechanism of Action
The mechanism of action of dinonylphenyl bis(nonylphenyl) phosphite involves its ability to act as an antioxidant. It inhibits the oxidation of polymers by scavenging free radicals, thereby preventing the degradation of the material. The molecular targets include reactive oxygen species and other free radicals .
Comparison with Similar Compounds
Dinonylphenyl bis(nonylphenyl) phosphite can be compared with other similar compounds such as:
Tris(nonylphenyl) phosphite: Similar in structure but with three nonylphenyl groups.
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: Another phosphite compound used as an antioxidant in polymers.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct antioxidant properties and stability .
Properties
CAS No. |
54771-30-1 |
|---|---|
Molecular Formula |
C54H87O3P |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
[2,3-di(nonyl)phenyl] bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-38-48-43-37-47-54(51(48)44-32-28-24-20-16-12-8-4)57-58(55-52-45-35-33-41-49(52)39-30-26-22-18-14-10-6-2)56-53-46-36-34-42-50(53)40-31-27-23-19-15-11-7-3/h33-37,41-43,45-47H,5-32,38-40,44H2,1-4H3 |
InChI Key |
OZFFDSIESCRZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)





![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)





![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
